molecular formula C13H21N5O3 B12046966 Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate

Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate

Cat. No.: B12046966
M. Wt: 295.34 g/mol
InChI Key: BMXLRDUBQSIUGI-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core protected by a tert-butyl carbamate group and substituted with a pyrazole ring bearing amino and carbamoyl functionalities. This structure is common in medicinal chemistry, where the tert-butyl group enhances solubility and stability, while the pyrazole moiety enables hydrogen bonding and molecular recognition .

Properties

Molecular Formula

C13H21N5O3

Molecular Weight

295.34 g/mol

IUPAC Name

tert-butyl 3-(5-amino-4-carbamoylpyrazol-1-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)17-5-4-8(7-17)18-10(14)9(6-16-18)11(15)19/h6,8H,4-5,7,14H2,1-3H3,(H2,15,19)

InChI Key

BMXLRDUBQSIUGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

Preparation Methods

Reaction Conditions for Boc-Protection

ReactantReagentSolventTemperatureYield
Pyrrolidine derivativeBoc anhydride, Et3NTHF0–25°C85–92%

This step is critical for preserving the pyrrolidine nitrogen’s reactivity during downstream functionalization.

Functionalization with Amino and Aminocarbonyl Groups

Amino Group Introduction

The 5-amino group on the pyrazole is often introduced via nitro group reduction . For example, catalytic hydrogenation (H₂/Pd-C) or zinc-acetic acid reduction converts nitro intermediates to amines.

Example Procedure :

  • React tert-butyl 3-(5-nitro-4-cyano-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate with zinc dust in acetic acid at 40°C for 8 hours.

  • Yield: ~65% after purification via liquid-liquid extraction.

Aminocarbonyl Group Installation

The aminocarbonyl (-CONH₂) group is introduced through amide coupling or hydrolysis of nitriles . A two-step approach involves:

  • Nitrile Formation : React a bromopyrazole intermediate with cyanide (e.g., NaCN).

  • Hydrolysis : Convert the nitrile to an amide using acidic or basic conditions (e.g., H₂SO₄/H₂O).

Alternatively, Weinreb amide intermediates (as in source) enable ketone formation, which can be further functionalized.

Protection and Deprotection Strategies

Boc-Protection Stability

The tert-butyl group remains stable under acidic and basic conditions but is cleaved with strong acids (e.g., HCl in dioxane). This stability allows sequential functionalization without premature deprotection.

Deprotection Protocol

Example :

  • Treat the final product with 4M HCl in dioxane at 25°C for 16 hours.

  • Yield: >90% after neutralization and extraction.

Purification and Characterization

Chromatographic Purification

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 5% → 25% EtOAc).

  • Yield Optimization : Repeated toluene dissolution (3×) removes residual acetic acid.

Spectroscopic Characterization

  • ¹H NMR : Key signals include pyrrolidine protons (δ 3.2–4.3 ppm) and pyrazole NH₂ (δ 6.5–7.0 ppm).

  • MS : Molecular ion peak at m/z 323.3 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of pyrazole compounds, including Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .
  • Neurological Research
    • There is emerging interest in the use of this compound in neurological research due to its potential neuroprotective effects. Preliminary findings suggest that it may help in mitigating neuronal damage in models of neurodegenerative diseases .

Biochemical Mechanisms

The mechanisms by which this compound exerts its effects are still under investigation. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer growth.
  • Modulation of Gene Expression : It has been suggested that the compound could influence the expression of genes associated with apoptosis and cell cycle regulation.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The compound was found to activate caspase pathways, leading to increased apoptosis rates compared to control groups .

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound showed substantial antibacterial activity against strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at lower concentrations than some existing antibiotics .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the pyrrolidine and pyrazole rings, significantly altering their physicochemical properties and reactivity. Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents on Pyrazole Pyrrolidine Substituents Key Functional Groups CAS Number Molecular Weight (g/mol)
Target Compound 5-amino, 4-carbamoyl Tert-butyl carbamate Amino, Carbamoyl N/A* ~325.3 (calculated)
tert-Butyl 5-({(4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluoro-D-prolyl}amino)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate None (pyrazolo[4,3-b]pyridine backbone) Fluoro-D-prolyl, Fmoc-protected Fluoro, Fmoc N/A ~630 (estimated)
tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate 3-bromo, 4-carbamoyl, 5-methylamino Tert-butyl carbamate Bromo, Methylamino 2173637-18-6 388.26
tert-Butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate Tetramethyl boronic ester Tert-butyl carbamate Boronic ester 944994-03-0 ~364.2
Key Observations:

Substituent Effects on Reactivity: The boronic ester in CAS 944994-03-0 enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for synthesizing biaryl structures . The bromo substituent in CAS 2173637-18-6 allows further functionalization via nucleophilic substitution or metal-catalyzed coupling .

Hydrogen Bonding and Solubility: The target compound’s amino and carbamoyl groups enhance hydrogen bonding capacity, which may improve binding to biological targets compared to analogs with non-polar groups (e.g., boronic esters or bromo substituents) . Tert-butyl carbamate universally improves solubility in organic solvents, as seen across all analogs.

Synthetic Pathways :

  • Analogs in and utilize Fmoc and silyl protecting groups , which require specific deprotection conditions (e.g., piperidine for Fmoc) compared to the more stable tert-butyl carbamate .
  • The target compound’s synthesis likely involves coupling a pre-functionalized pyrazole to a pyrrolidine core, analogous to methods described in .

Physicochemical Properties

Table 2: Predicted and Experimental Properties
Compound Boiling Point (°C) Density (g/cm³) pKa Key Applications
Target Compound N/A N/A N/A Drug intermediates, enzyme inhibitors
CAS 2173637-18-6 519.2±50.0 (predicted) 1.58±0.1 (predicted) 14.58±0.50 (predicted) Brominated intermediate for further functionalization
CAS 944994-03-0 N/A N/A N/A Suzuki-Miyaura cross-coupling
  • The high predicted boiling point of CAS 2173637-18-6 suggests strong intermolecular forces due to bromine’s polarizability .
  • The target compound’s lack of halogen or boronic groups may result in lower density compared to brominated or boronate analogs.

Biological Activity

Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on enzyme interactions, binding affinities, and potential therapeutic applications.

Structural Characteristics

The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a pyrazole moiety containing both amino and aminocarbonyl groups. This specific arrangement allows for diverse interactions with biological targets, making it a valuable candidate for pharmacological studies.

Research indicates that this compound exhibits significant biological activity through:

  • Enzyme Modulation : The compound can modulate enzyme activity, influencing various biochemical pathways.
  • Receptor Binding : It shows potential binding affinity to specific receptors, which can lead to significant biological effects relevant to therapeutic applications.

Biological Activities

The compound has been associated with several biological activities, including:

  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, suggesting that this compound may also exhibit such properties.
  • Neuroprotective Effects : Its ability to interact with neurological pathways indicates potential applications in neuroprotection against conditions like Alzheimer’s disease.
  • Antimicrobial Activity : Similar compounds have shown antifungal and antibacterial properties, which may extend to this compound as well.

Enzyme Interaction Studies

A study focusing on the interaction of this compound with various enzymes highlighted its ability to inhibit specific enzymatic pathways associated with inflammation and neurodegenerative diseases. The binding affinity was measured using techniques such as surface plasmon resonance (SPR), revealing a significant interaction with cyclooxygenase enzymes.

Case Study: Neuroprotection

In vitro studies using neuronal cell lines demonstrated that this compound could reduce oxidative stress induced by amyloid-beta peptides. This suggests a protective effect against neurodegeneration, warranting further investigation into its potential as a therapeutic agent for Alzheimer's disease.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis was conducted with structurally similar compounds:

Compound NameStructural SimilarityNotable Features
Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate0.92Piperidine instead of pyrrolidine
Tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate0.82Contains a nitro group
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate0.75Brominated derivative

The unique combination of the pyrazole and pyrrolidine moieties in this compound contributes to its distinctive chemical and biological properties.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Dichloromethane or THF improves solubility and reaction homogeneity .
  • Temperature Control : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Catalysis : Palladium or nickel catalysts enhance cross-coupling efficiency in related pyrrolidine derivatives .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole cyclizationHydrazine, carbonyl compound, MW65–78
Pyrrolidine formationAmine, aldehyde, THF, RT70–85
Carboxylationtert-Butyl alcohol, H₂SO₄80–90

How can the crystal structure of this compound be determined, and which software tools are validated for refinement?

Q. Basic Research Focus

  • Single-Crystal X-ray Diffraction : Resolves molecular geometry and hydrogen-bonding networks. SHELXL (part of the SHELX system) is the gold standard for small-molecule refinement, enabling precise bond-length/angle calculations .
  • Graph Set Analysis : Maps intermolecular interactions (e.g., N–H⋯O bonds) using methodologies from Bernstein et al. .

Q. Advanced Consideration :

  • Twinned Data Refinement : SHELXL handles high-resolution or twinned macromolecular data, critical for resolving disorder in the pyrrolidine ring .

What spectroscopic techniques are essential for characterization, and how should conflicting NMR data be resolved?

Q. Basic Research Focus

  • 1H/13C NMR : Assigns proton environments (e.g., pyrazole NH₂ at δ 6.2–6.5 ppm) and carbonyl carbons (δ 165–170 ppm).
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 325.3 [M+H]⁺) .

Q. Advanced Data Contradiction Analysis :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., pyrrolidine CH₂ groups).
  • Solvent Variation : DMSO-d₆ vs. CDCl₃ can shift exchangeable proton signals, clarifying ambiguities .

How do substituent modifications on the pyrazole ring impact biological activity in SAR studies?

Q. Advanced Research Focus

  • Key Modifications :
    • Bromo Substituents (e.g., at position 3): Enhance electrophilic reactivity, improving enzyme inhibition (IC₅₀ reduction by 40% in kinase assays) .
    • Aminocarbonyl Group : Stabilizes hydrogen bonding with target proteins (e.g., ATP-binding pockets) .

Q. Methodological Approach :

  • Docking Simulations : Use AutoDock Vina to predict binding modes before synthesizing analogs .

What strategies resolve contradictions between in vitro and in vivo biological assay results?

Q. Advanced Research Focus

  • Metabolic Stability Testing : Incubate the compound with liver microsomes to identify rapid degradation (e.g., tert-butyl ester hydrolysis) .
  • Pharmacokinetic Profiling : Measure bioavailability and tissue distribution using LC-MS/MS in rodent models .

Case Study :
Discrepancies in cytotoxicity (in vitro IC₅₀ = 2 μM vs. in vivo ED₅₀ = 20 mg/kg) may stem from poor blood-brain barrier penetration. Modify the tert-butyl group to improve lipophilicity (clogP optimization) .

How can researchers address low yields during scale-up synthesis, and which parameters ensure reproducibility?

Q. Advanced Research Focus

  • Critical Process Parameters :
    • Mixing Efficiency : Use flow reactors for uniform heat distribution in exothermic steps (e.g., cyclization) .
    • Purification : Gradient column chromatography (hexane/EtOAc) isolates the compound from byproducts (e.g., dimeric impurities) .

Q. Table 2: Scale-Up Optimization

ParameterLab Scale (1 g)Pilot Scale (100 g)Industrial Scale (1 kg)
Yield75%68%55%
Purity (HPLC)>98%95%90%
Key AdjustmentIncreased solvent volumeContinuous flow reactor

What computational methods validate the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS).
  • QM/MM Calculations : Analyze electronic interactions at active sites (e.g., pyrazole NH₂ with catalytic lysine residues) .

Q. Validation Metrics :

  • RMSD < 2 Å : Confirms stable ligand-protein binding.
  • Binding Free Energy (ΔG) : MM-PBSA calculations correlate with experimental IC₅₀ values .

How does hydrogen bonding in the crystal lattice influence solubility and stability?

Q. Advanced Research Focus

  • H-Bond Networks : The aminocarbonyl group forms intermolecular N–H⋯O bonds, increasing melting point (mp 180–185°C) but reducing aqueous solubility (<0.1 mg/mL) .
  • Co-Crystallization : Use succinic acid to disrupt tight packing, improving solubility by 5× without compromising stability .

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